molecular formula C7H9ClO2 B14747220 2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate CAS No. 687-70-7

2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate

Cat. No.: B14747220
CAS No.: 687-70-7
M. Wt: 160.60 g/mol
InChI Key: PVJURXSHCCASBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate can be synthesized through the esterification of 2-chloroprop-2-en-1-ol with methacrylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2-chloroprop-2-en-1-ol and methacrylic acid, are mixed in a reactor with a catalyst. The reaction mixture is heated and stirred for several hours to achieve a high yield of the ester . The product is then purified through distillation to remove any unreacted starting materials and by-products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate is unique due to the presence of both a chlorine atom and a methacrylate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

687-70-7

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

2-chloroprop-2-enyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H9ClO2/c1-5(2)7(9)10-4-6(3)8/h1,3-4H2,2H3

InChI Key

PVJURXSHCCASBF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(=C)Cl

Origin of Product

United States

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